molecular formula C18H16N2O B15064338 Benzenecarboximidamide, 3-[(2-naphthalenyloxy)methyl]- CAS No. 57323-91-8

Benzenecarboximidamide, 3-[(2-naphthalenyloxy)methyl]-

Cat. No.: B15064338
CAS No.: 57323-91-8
M. Wt: 276.3 g/mol
InChI Key: SDESWQAXWNRSJY-UHFFFAOYSA-N
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Description

Benzenecarboximidamide derivatives are characterized by a benzamidine core structure (C₆H₅C(=NH)NH₂) modified with diverse substituents. The compound 3-[(2-naphthalenyloxy)methyl]-benzenecarboximidamide features a naphthalenyloxy-methyl group at the 3-position of the benzene ring.

Properties

CAS No.

57323-91-8

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

3-(naphthalen-2-yloxymethyl)benzenecarboximidamide

InChI

InChI=1S/C18H16N2O/c19-18(20)16-7-3-4-13(10-16)12-21-17-9-8-14-5-1-2-6-15(14)11-17/h1-11H,12H2,(H3,19,20)

InChI Key

SDESWQAXWNRSJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC3=CC(=CC=C3)C(=N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((naphthalen-2-yloxy)methyl)benzimidamide typically involves the reaction of naphthalen-2-ol with a suitable benzimidamide precursor. One common method involves the use of a coupling reaction between naphthalen-2-ol and a benzimidamide derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 3-((naphthalen-2-yloxy)methyl)benzimidamide are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-((Naphthalen-2-yloxy)methyl)benzimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene ring or benzimidamide moiety are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce naphthalen-2-ylmethanol derivatives.

Scientific Research Applications

3-((Naphthalen-2-yloxy)methyl)benzimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((naphthalen-2-yloxy)methyl)benzimidamide involves its interaction with specific molecular targets. For instance, in antifungal applications, it may inhibit the activity of enzymes like cytochrome P450 lanosterol 14α-demethylase, which is crucial for fungal cell membrane synthesis . The compound’s structure allows it to bind to the active site of the enzyme, thereby disrupting its function and leading to the inhibition of fungal growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-[(2-naphthalenyloxy)methyl]-benzenecarboximidamide and related benzenecarboximidamide derivatives:

Compound Substituents Molecular Formula Key Properties Applications/Notes References
3-[(2-naphthalenyloxy)methyl]-benzenecarboximidamide 3-position: (2-naphthalenyloxy)methyl C₁₈H₁₇N₂O High lipophilicity (predicted); potential for π-π interactions with aromatic targets Likely explored for antimicrobial or antiparasitic activity (inferred from analogs)
3-[[(4-Chlorophenyl)sulfonyl]methyl]-N-hydroxy- 3-position: (4-Cl-phenyl)sulfonyl-methyl C₁₄H₁₃ClN₂O₃S Density: 1.41 g/cm³; pKa: ~14.36; moderate solubility in polar solvents Investigated for enzyme inhibition (e.g., sulfonamide-based targets)
Pentamidine Mesilate Two benzamidine groups linked via pentamethylenedioxy C₂₃H₃₆N₄O₁₀S₂ Poor solubility in water; stable in dry form Antitrypanosomal/antileishmaniasis drug; targets DNA minor groove
N-(2-{[(2-Hydroxy-naphthalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,4-dinitro-benzamide Naphthol-phenyl-methyl-amino-ethyl + nitrobenzamide C₂₇H₂₄N₄O₅ Synthesized via multicomponent reactions; characterized by spectroscopy Model compound for studying aromatic interactions and drug delivery
4-[(2-oxo-1(2H)-pyridinyl)methyl]-benzenecarboximidamide 4-position: pyridinyl-oxo-methyl C₁₃H₁₃N₃O·ClH Salt form improves stability; predicted moderate bioavailability Potential CNS applications (structural similarity to neurotransmitter-targeting drugs)

Key Findings:

Structural Influence on Lipophilicity :

  • The 2-naphthalenyloxy group in the target compound increases hydrophobicity compared to sulfonyl () or pyridinyl () substituents. This may enhance membrane permeability but reduce aqueous solubility .
  • Pentamidine Mesilate () demonstrates how extended aromatic systems (two benzamidine groups) improve DNA-binding affinity but limit solubility, necessitating salt formulations for clinical use.

Synthetic Routes :

  • Multicomponent reactions involving naphthol, aldehydes, and amines () are viable for synthesizing naphthalene-containing analogs. Carbodiimide or boric acid catalysts may optimize yields .

Biological Activity :

  • Sulfonyl-substituted derivatives () are associated with protease inhibition (e.g., thrombin), while naphthalene-based compounds () often exhibit antimicrobial or anticancer properties due to intercalation or enzyme interaction .
  • The chlorine atom in ’s compound may enhance metabolic stability compared to the naphthalenyloxy group, which could undergo oxidative metabolism .

Safety and Stability: 3-Aminomethylbenzamidine dihydrochloride () highlights the importance of salt forms in improving solubility and handling safety. Similar strategies may apply to the target compound .

Biological Activity

Benzenecarboximidamide, 3-[(2-naphthalenyloxy)methyl]- is an organic compound with a unique structure that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

Benzenecarboximidamide, 3-[(2-naphthalenyloxy)methyl]- has the molecular formula C_{17}H_{18}N_{2}O and a molar mass of approximately 276.33 g/mol. The compound features a naphthalenyloxy group attached to a benzenecarboximidamide structure, contributing to its unique reactivity and potential biological interactions. Its predicted density is 1.16 g/cm³, and it has a boiling point of 475.2 °C.

Mechanisms of Biological Activity

The biological activity of Benzenecarboximidamide, 3-[(2-naphthalenyloxy)methyl]- can be attributed to several mechanisms:

  • Receptor Binding : Preliminary studies suggest that compounds with similar structures may have binding affinities for specific receptors or enzymes, influencing their biological activity. This includes potential interactions with pain modulation pathways .
  • Electrophilic Aromatic Substitution : The presence of the naphthalenyloxy group allows for electrophilic aromatic substitution reactions under acidic or basic conditions, which may enhance its pharmacological profile.
  • Nucleophilic Substitutions : The electrophilic nature of the carbon atom in the benzenecarboximidamide moiety enables nucleophilic substitution reactions, which could lead to the formation of biologically active derivatives.

Therapeutic Potential

Benzenecarboximidamide, 3-[(2-naphthalenyloxy)methyl]- is primarily investigated for its applications in medicinal chemistry . Its unique structure may allow it to serve as:

  • Pain Modulators : Research indicates that compounds similar to Benzenecarboximidamide can act as modulators for pain-related receptors such as LPAR3 and FRK. These interactions may lead to analgesic effects .
  • Anticancer Agents : Given its structural similarities with known anticancer compounds, further investigations are warranted to explore its efficacy against various cancer types .

Comparative Analysis

To better understand the uniqueness of Benzenecarboximidamide, 3-[(2-naphthalenyloxy)methyl]-, a comparative analysis with similar compounds is presented below:

Compound NameMolecular FormulaKey Features
Benzenecarboximidamide, 3-[(1-naphthalenyloxy)methyl]-C_{17}H_{18}N_{2}OSimilar structure but different naphthalene position
N-(2-naphthalenyl)benzamideC_{15}H_{13}NLacks carboximidamide functionality
N-(naphthalen-1-yloxy)benzeneacetamideC_{16}H_{15}NContains acetamide instead of carboximidamide

The distinct arrangement of functional groups in Benzenecarboximidamide may confer unique biological activities compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to Benzenecarboximidamide:

  • Pain Modulation Studies : Research has shown that selective modulators targeting FRK and LPAR3 can significantly reduce pain perception in preclinical models. These findings support the potential application of Benzenecarboximidamide as a therapeutic agent for pain management .
  • Anticancer Investigations : Similar compounds have demonstrated efficacy against various cancer cell lines by inhibiting tumor growth and inducing apoptosis. Further research is needed to assess whether Benzenecarboximidamide exhibits comparable effects .

Q & A

Basic: What analytical techniques are recommended for characterizing the structural integrity of 3-[(2-naphthalenyloxy)methyl]-substituted benzamidines?

Methodological Answer:
To confirm structural integrity, use a combination of high-performance liquid chromatography (HPLC) for purity assessment (≥97% by area normalization) and nuclear magnetic resonance (NMR) spectroscopy for functional group verification. For example, 1^1H NMR can resolve the naphthalenyloxy methyl group (δ 4.5–5.5 ppm) and aromatic protons (δ 6.8–8.2 ppm). Mass spectrometry (MS) with electrospray ionization (ESI) can validate the molecular ion peak (e.g., C30_{30}H30_{30}N2_2O3_3, expected [M+H]+^+ = 467.23) . Purity thresholds should align with pharmacopeial standards (e.g., 98.5–101.5% for active pharmaceutical ingredients) .

Basic: What precautions are critical for handling 3-[(2-naphthalenyloxy)methyl]benzamidine in laboratory settings?

Methodological Answer:
Follow OSHA Hazard Communication Standard (HCS) guidelines:

  • Use personal protective equipment (PPE) , including nitrile gloves and safety goggles, due to potential irritant properties .
  • Store the compound in a desiccator at 2–8°C to prevent hygroscopic degradation.
  • Avoid exposure to strong oxidizers or acids, as benzamidine derivatives may release toxic fumes (e.g., NOx_x) under decomposition .
  • Conduct stability studies under accelerated conditions (40°C/75% RH) to establish shelf-life parameters .

Advanced: How can researchers design experiments to evaluate the DNA-binding affinity of this compound, and what methodologies validate computational docking predictions?

Methodological Answer:
Experimental Design:

  • Molecular Docking: Use software like AutoDock Vina to predict binding modes with B-DNA (e.g., dodecamer sequences). Prioritize scoring functions (e.g., binding energy ≤ -8.11 kcal/mol as a benchmark) .
  • In Vitro Validation:
    • Surface Plasmon Resonance (SPR): Immobilize DNA on a sensor chip and measure real-time binding kinetics (KD_D, kon_{on}/koff_{off}).
    • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven binding .
  • Contradiction Analysis: If discrepancies arise between docking and experimental results (e.g., weaker affinity), re-evaluate force field parameters or solvent effects in simulations .

Advanced: What strategies optimize the synthesis of 3-[(2-naphthalenyloxy)methyl]benzamidine to improve yield and minimize by-products?

Methodological Answer:
Synthesis Protocol:

  • Step 1: Couple 2-naphthol with chloromethyl benzamidine using a Mitsunobu reaction (DIAD, PPh3_3) in anhydrous THF at 0°C→RT. Monitor by TLC (Rf_f = 0.5 in EtOAc/hexanes 1:1) .
  • Step 2: Purify via column chromatography (SiO2_2, gradient elution) to remove unreacted naphthol.
  • Optimization Tips:
    • Use substoichiometric Pd catalysts (e.g., Pd(OAc)2_2, 2 mol%) to suppress dimerization.
    • Adjust pH during workup (pH 6–7) to prevent hydrolysis of the amidine group.
    • Achieve yields >75% by limiting reaction time to 12 hr to avoid side-product formation .

Advanced: How should researchers address discrepancies between in silico binding predictions and in vitro assay results for benzamidine derivatives?

Methodological Answer:
Root-Cause Analysis:

  • False Positives in Docking: Reassess ligand protonation states (amidine pKa ~11.5) and solvation models. Use explicit water simulations to refine binding poses .
  • Experimental Artifacts:
    • Confirm DNA purity (A260_{260}/A280_{280} ≥ 1.8) and absence of single-strand breaks via agarose gel electrophoresis.
    • Test compound solubility in assay buffers (e.g., DMSO ≤1% v/v) to avoid aggregation artifacts.
  • Statistical Reconciliation: Apply multivariate regression to correlate docking scores with experimental KD_D values. Use bootstrapping to estimate confidence intervals for predictive models .

Basic: What are the best practices for storing and reconstituting this compound in biological assays?

Methodological Answer:

  • Storage: Lyophilize the compound and store at -20°C under argon to prevent oxidation. Avoid repeated freeze-thaw cycles.
  • Reconstitution: Use DMSO for stock solutions (10 mM), followed by dilution in assay buffer (final DMSO ≤0.1%). Verify solubility via dynamic light scattering (DLS) to detect aggregates. Pre-warm to 37°C if precipitates form .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of the naphthalenyloxy moiety to enhance target selectivity?

Methodological Answer:
SAR Strategies:

  • Substituent Screening: Synthesize analogs with electron-withdrawing groups (e.g., -NO2_2, -CF3_3) at the naphthalene 6-position to modulate π-π stacking with DNA bases.
  • Bioisosteric Replacement: Replace the naphthalenyloxy group with quinolinyl or indolyl moieties to evaluate hydrophobic interactions.
  • Assay Workflow:
    • Test analogs in a high-throughput fluorescence polarization assay using Cy5-labeled DNA.
    • Prioritize compounds with ≥10-fold selectivity over non-target DNA sequences (e.g., GC-rich vs. AT-rich) .

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